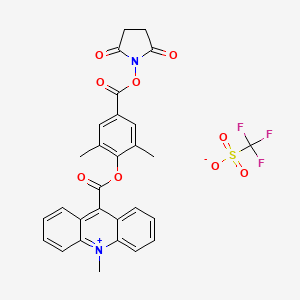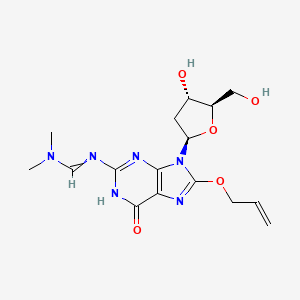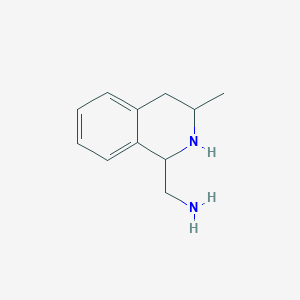
2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester Triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate is a complex organic compound known for its utility in chemiluminescent assays. This compound is an acridinium ester, which is often used in binding assays due to its chemiluminescent properties .
Vorbereitungsmethoden
The synthesis of 2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate involves multiple steps. The synthetic route typically starts with the preparation of the acridinium core, followed by the introduction of the dimethylcarbonylphenyl group and the NHS ester functionality. The final step involves the triflation to obtain the triflate salt. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures .
Analyse Chemischer Reaktionen
2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: The NHS ester group is reactive towards nucleophiles, leading to the formation of amides or other derivatives. Common reagents include organic solvents, acids, bases, and catalysts.
Wissenschaftliche Forschungsanwendungen
2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate is widely used in scientific research, particularly in:
Chemistry: As a chemiluminescent agent in binding assays.
Biology: For labeling proteins, nucleic acids, and other biomolecules.
Medicine: In diagnostic assays to detect specific biomolecules.
Industry: Used in the development of biosensors and other analytical devices.
Wirkmechanismus
The chemiluminescent properties of 2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate are due to the acridinium ester moiety. Upon reaction with a suitable oxidant, the compound emits light, which can be measured and used for quantitative analysis. The NHS ester group facilitates the conjugation to biomolecules, enhancing its utility in various assays .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other acridinium esters such as:
- 2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Methylsulfate
- 2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Methosulfate These compounds share similar chemiluminescent properties but differ in their counterions, which can affect their solubility and reactivity. The triflate salt is often preferred for its stability and ease of handling .
Eigenschaften
Molekularformel |
C29H23F3N2O9S |
|---|---|
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C28H23N2O6.CHF3O3S/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25;2-1(3,4)8(5,6)7/h4-11,14-15H,12-13H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
LBFGBKFFSBFJPG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)


![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)


![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

